molecular formula C11H6Cl2N2O B11859240 [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-22-6

[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11859240
CAS No.: 88757-22-6
M. Wt: 253.08 g/mol
InChI Key: UZFNNLUCAWLWNO-UHFFFAOYSA-N
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Description

2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-8-quinolinol with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to interact with DNA and enzymes involved in DNA replication, which can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: A precursor in the synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile.

    8-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    Chloroxine: Known for its antimicrobial properties.

Uniqueness

2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichloro substitution pattern and nitrile group make it a versatile intermediate for further chemical modifications and applications in various fields .

Properties

CAS No.

88757-22-6

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2

InChI Key

UZFNNLUCAWLWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OCC#N)N=C1

Origin of Product

United States

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